molecular formula C19H17NO2 B11841496 Methyl 2-ethyl-4-phenylquinoline-3-carboxylate CAS No. 875814-24-7

Methyl 2-ethyl-4-phenylquinoline-3-carboxylate

Cat. No.: B11841496
CAS No.: 875814-24-7
M. Wt: 291.3 g/mol
InChI Key: PNGNNLIZBVPGED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-4-phenylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another common method is the Doebner-Miller reaction, which involves the reaction of aniline with β-ketoesters in the presence of a catalyst .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact . These methods are optimized for large-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4-phenylquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-ethyl-4-phenylquinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. It also interacts with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-4-phenylquinoline-3-carboxylate stands out due to its unique ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

875814-24-7

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

methyl 2-ethyl-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C19H17NO2/c1-3-15-18(19(21)22-2)17(13-9-5-4-6-10-13)14-11-7-8-12-16(14)20-15/h4-12H,3H2,1-2H3

InChI Key

PNGNNLIZBVPGED-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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